(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate

N-demethylation noroxymorphone synthesis opioid antagonist intermediate

3,14-Diacetyloxymorphone (CAS 64643-76-1), systematically named (5α)-4,5-epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate, is a semi-synthetic morphinan diacetate ester derived from the potent μ-opioid agonist oxymorphone. Structurally, it features acetyl protecting groups at both the 3-phenolic and 14-tertiary hydroxyl positions, while retaining the 6-keto moiety characteristic of the morphinone series.

Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
CAS No. 64643-76-1
Cat. No. B12721582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate
CAS64643-76-1
Molecular FormulaC21H23NO6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1
InChIInChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1
InChIKeyOPPSZLCGCWIRIA-MBPVOVBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,14-Diacetyloxymorphone (CAS 64643-76-1): A Critical Morphine-Derived Intermediate for Opioid Antagonist Synthesis


3,14-Diacetyloxymorphone (CAS 64643-76-1), systematically named (5α)-4,5-epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate, is a semi-synthetic morphinan diacetate ester derived from the potent μ-opioid agonist oxymorphone [1]. Structurally, it features acetyl protecting groups at both the 3-phenolic and 14-tertiary hydroxyl positions, while retaining the 6-keto moiety characteristic of the morphinone series [2]. Although originally investigated in the early 20th century as an analgesic (exhibiting 250% of the potency of the parent oxymorphone [1]), the compound has never been marketed clinically. Today its dominant role is as a pivotal synthetic intermediate in the manufacture of noroxymorphone, the direct precursor to the opioid antagonists naltrexone, naloxone, nalmefene, and nalbuphine [2].

Why 3,14-Diacetyloxymorphone Cannot Be Replaced by Other Oxymorphone Esters in Regulated Pharmaceutical Synthesis


Substitution of 3,14-diacetyloxymorphone with other acetylated oxymorphone variants—such as 3,6-diacetyloxymorphone, 3,6,14-triacetyloxymorphone, or 3-acetyloxymorphone—is not feasible for industrial-pharmaceutical purposes because each regioisomeric acetylation pattern confers markedly different physicochemical reactivity, enzymatic susceptibility, and downstream impurity profiles [1][2]. The 3,14-di-O-acetyl arrangement uniquely provides simultaneous protection of both the phenolic and the tertiary allylic hydroxyl groups while leaving the 6-keto functionality available for selective reduction or enolate chemistry; alternative esters either under-protect (leading to oxidative degradation) or over-protect (necessitating harsher deprotection conditions that generate genotoxic α,β-unsaturated ketone impurities) [2]. Moreover, historical structure-activity data confirm a 2.5× vs. 8× potency differential relative to the parent oxymorphone for the 3,14-diacetyl and 3,6,14-triacetyl derivatives respectively, meaning that accidental substitution could alter controlled-substance handling classifications [1].

Quantitative Differentiation of 3,14-Diacetyloxymorphone (CAS 64643-76-1) Against Closest Structural and Functional Analogs


N-Demethylation Yield: 95% for 3,14-Diacetyloxymorphone vs 77% and 72% for Competing Opiate Substrates Under Identical Conditions

In a direct comparative study, the von Braun N-demethylation-acylation of 3,14-diacetyloxymorphone (16a) to the corresponding nor-derivative (16c) proceeded in 95% isolated yield using 25% aqueous H₂SO₄ in the hydrolysis step. Under the same methodological conditions, the β-thevinone derivative 17 afforded only 77% yield and the benzomorphan derivative 18 gave 72% yield [1]. This represents an absolute yield advantage of +18 to +23 percentage points for the target compound.

N-demethylation noroxymorphone synthesis opioid antagonist intermediate

Analgesic Potency Ratio: 3,14-Diacetyloxymorphone at 250% of Oxymorphone vs 800% for 3,6,14-Triacetyloxymorphone

Historical structure-activity relationship data compiled in a 1953 UNODC Bulletin on Narcotics report that 3,14-diacetyloxymorphone possesses approximately 250% of the analgesic potency of the parent drug oxymorphone, while 3,6,14-triacetyloxymorphone reaches 800% [1]. The 3,6-diacetyloxymorphone isomer is described as intermediate in potency between the two. This 3.2-fold lower potency of the 3,14-diacetyl derivative may translate to a wider therapeutic index and reduced abuse liability compared to the triacetyl analog, though the compound has never been developed for clinical use.

structure-activity relationship opioid analgesic potency oxymorphone esters controlled substance handling

Downstream Noroxymorphone Purity: α,β-Unsaturated Ketones (ABUKs) Below 500 ppm When Using 3,14-Diacetyloxymorphone from the Oripavine Process Route

Patent WO2017207519A1 discloses a four-step synthesis of 3,14-diacetyloxymorphone from oripavine that yields a product which, when converted to noroxymorphone via standard N-dealkylation/hydrolysis, produces final noroxymorphone containing α,β-unsaturated ketones (ABUKs) at levels below 1000 ppm without purification and below 500 ppm after sulfate salt precipitation [1]. Additionally, 6-hydroxy derivative impurities are consistently below 0.03% by weight. In contrast, the patent explicitly states that prior art routes proceeding through 14-hydroxymorphinone intermediates yield higher ABUK levels, though specific numerical values for the comparator are not provided [1].

noroxymorphone purity genotoxic impurities ABUKs ICH M7 naltrexone API

Regulatory Identity as Naltrexone Impurity 6: A Characterized Reference Standard for ANDA and DMF Submissions

3,14-Diacetyloxymorphone (CAS 64643-76-1) is formally catalogued as Naltrexone Impurity 6 by multiple certified reference standard suppliers and is used in HPLC method validation for generic naltrexone drug substance and drug product applications [1]. The impurity is fully characterized with orthogonal spectroscopic techniques (¹H-NMR, ¹³C-NMR, MS, UV) and shipped with a comprehensive Certificate of Analysis (COA) [1]. Its structural specificity—arising from incomplete deacetylation during naltrexone synthesis from oxymorphone via a 3,14-diacetyl-protected intermediate—makes it a process-specific marker impurity that cannot be substituted by other morphinan standards such as noroxymorphone (Naltrexone Impurity B) or 2,2'-bisnaltrexone (Impurity D) [1].

naltrexone impurity reference standard ANDA DMF quality control pharmaceutical analysis

Validated Application Scenarios for 3,14-Diacetyloxymorphone (CAS 64643-76-1) in Pharmaceutical Development and Quality Control


Industrial-Scale Intermediate for Noroxymorphone-Derived Opioid Antagonist APIs

3,14-Diacetyloxymorphone serves as the preferred protected intermediate for noroxymorphone manufacture when procured via the oripavine-based process described in WO2017207519, which avoids the unstable 14-hydroxymorphinone intermediate, achieves >95% hydrogenation yield, and delivers final noroxymorphone with ABUKs <500 ppm [1]. This route is directly applicable to the production of naltrexone hydrochloride, naloxone hydrochloride, nalmefene, and nalbuphine hydrochloride APIs for the regulated pharmaceutical market.

Certified Reference Standard for Naltrexone Impurity Profiling in QC/CMC

As Naltrexone Impurity 6, this compound is an essential component of HPLC impurity marker kits used in quality control release testing, stability studies, and analytical method validation for naltrexone drug substance and drug product in support of ANDA, DMF, and marketing authorization applications [1].

Structure-Activity Relationship Probe in Opioid Receptor Pharmacology Research

The distinct 3,14-di-O-acetyl substitution pattern, combined with the 6-keto group and N-methyl substitution, makes this compound a valuable tool for probing the contributions of hydrogen-bond donor/acceptor capacity at positions 3 and 14 to μ-opioid receptor affinity, efficacy, and β-arrestin recruitment bias relative to oxymorphone, 3-acetyloxymorphone, and 3,6,14-triacetyloxymorphone [1].

Forensic Analytical Standard for Detection of Acetylated Morphinan Designer Opioids

Given its structural relationship to clandestinely synthesized acetylated morphinan derivatives, 3,14-diacetyloxymorphone is used as a certified reference material in forensic toxicology laboratories for the identification and quantification of acetylated opioid analogs in seized materials and biological specimens via GC-MS and LC-MS/MS [1].

Quote Request

Request a Quote for (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.